2-[(Dodecylsulfanyl)methyl]naphthalene

Catalog No.
S13077551
CAS No.
583859-07-8
M.F
C23H34S
M. Wt
342.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Dodecylsulfanyl)methyl]naphthalene

CAS Number

583859-07-8

Product Name

2-[(Dodecylsulfanyl)methyl]naphthalene

IUPAC Name

2-(dodecylsulfanylmethyl)naphthalene

Molecular Formula

C23H34S

Molecular Weight

342.6 g/mol

InChI

InChI=1S/C23H34S/c1-2-3-4-5-6-7-8-9-10-13-18-24-20-21-16-17-22-14-11-12-15-23(22)19-21/h11-12,14-17,19H,2-10,13,18,20H2,1H3

InChI Key

XSQKGYHTSQYDGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCC1=CC2=CC=CC=C2C=C1

2-[(Dodecylsulfanyl)methyl]naphthalene is an organic compound characterized by a naphthalene ring substituted with a dodecylsulfanyl group. This structure combines the hydrophobic properties of the dodecyl chain with the aromatic characteristics of naphthalene, potentially leading to unique interactions in various applications. The molecular formula for this compound is C_{21}H_{34}S, indicating a significant presence of carbon and hydrogen, along with sulfur from the sulfanyl group.

The chemical behavior of 2-[(Dodecylsulfanyl)methyl]naphthalene can be influenced by its functional groups. It may undergo typical organic reactions such as:

  • Nucleophilic substitution: The sulfanyl group can act as a leaving group, allowing for further substitution reactions.
  • Electrophilic aromatic substitution: The naphthalene ring can participate in electrophilic attacks, leading to various substituted derivatives.
  • Oxidation reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

The synthesis of 2-[(Dodecylsulfanyl)methyl]naphthalene can be achieved through several methods:

  • Nucleophilic substitution: Starting from a suitable naphthalene derivative, a dodecylsulfanyl group can be introduced via nucleophilic substitution.
  • Radical reactions: Utilizing radical initiators to facilitate the attachment of the dodecyl chain to the naphthalene structure.
  • Condensation reactions: Combining dodecanethiol with a suitable naphthalene derivative under acidic or basic conditions to form the desired product.

2-[(Dodecylsulfanyl)methyl]naphthalene has potential applications in various fields:

  • Surfactants: Due to its amphiphilic nature, it could be used in formulations requiring surface-active agents.
  • Additives in polymers: Its hydrophobic character may enhance the properties of polymer matrices.
  • Biological probes: Given its unique structure, it may serve as a probe in biological studies or drug delivery systems.

Interaction studies involving 2-[(Dodecylsulfanyl)methyl]naphthalene could focus on:

  • Membrane interactions: Investigating how this compound interacts with lipid membranes could provide insights into its potential biological effects.
  • Protein binding assays: Understanding how it binds to proteins may elucidate its mechanism of action in biological systems.

Several compounds share structural similarities with 2-[(Dodecylsulfanyl)methyl]naphthalene, including:

Compound NameStructureNotable Characteristics
2-Methyl-7-(phenylsulfanylmethyl)naphthaleneStructureExhibits different substituents affecting solubility and reactivity.
DodecanethiolStructureA simple thiol that lacks the aromatic character but shares the dodecyl chain.
OctadecylsulfanylbenzeneStructureSimilar hydrophobic tail but with a benzene ring instead of naphthalene.

Uniqueness

The uniqueness of 2-[(Dodecylsulfanyl)methyl]naphthalene lies in its combination of a long aliphatic chain and an aromatic system, which may provide distinct physical and chemical properties compared to simpler sulfides or other aromatic compounds. This combination could lead to unique applications in surfactants and biological systems that are not achievable with either component alone.

XLogP3

9.1

Hydrogen Bond Acceptor Count

1

Exact Mass

342.23812226 g/mol

Monoisotopic Mass

342.23812226 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-10

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